molecular formula C9H9NO5S B1425600 8-Hydroxy-2-quinolinesulfonic acid monohydrate CAS No. 20946-17-2

8-Hydroxy-2-quinolinesulfonic acid monohydrate

Cat. No.: B1425600
CAS No.: 20946-17-2
M. Wt: 243.24 g/mol
InChI Key: NCDVWNIJUCGABM-UHFFFAOYSA-N
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Description

Chemical Identity: 8-Hydroxy-2-quinolinesulfonic acid monohydrate (CAS: 20946-17-2) is a heterocyclic compound with the molecular formula C₉H₇NO₄S·H₂O. It is structurally characterized by a quinoline backbone substituted with a hydroxyl group at the 8-position and a sulfonic acid group at the 2-position, with one water molecule of crystallization .

Properties

IUPAC Name

8-hydroxyquinoline-2-sulfonic acid;hydrate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7NO4S.H2O/c11-7-3-1-2-6-4-5-8(10-9(6)7)15(12,13)14;/h1-5,11H,(H,12,13,14);1H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NCDVWNIJUCGABM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=C1)O)N=C(C=C2)S(=O)(=O)O.O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9NO5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40716774
Record name 8-Hydroxyquinoline-2-sulfonic acid--water (1/1)
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

243.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

20946-17-2
Record name 8-Hydroxyquinoline-2-sulfonic acid--water (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40716774
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 8-Hydroxy-2-quinolinesulfonic acid monohydrate
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Preparation Methods

Typical Procedure:

  • Reactants : Quinoline and 65% fuming sulfuric acid.
  • Conditions :
    • Slow addition of quinoline to fuming sulfuric acid under stirring.
    • Temperature control to keep below 40–60°C during addition.
    • After complete addition, stirring continues for 30 minutes.
    • Gradual heating to 110–120°C and maintaining this temperature for 3 hours.
  • Work-up :
    • The sulfonated liquid is slowly added to ice water (~5°C) under stirring.
    • The mixture is filtered, washed, and dried to yield 8-quinoline sulfonic acid.

Representative Data from Embodiments:

Embodiment Quinoline (g) Fuming Sulfuric Acid (g) Temperature (°C) Reaction Time (h) Yield of 8-Quinoline Sulfonic Acid (g)
1 100 250 120 3 140
2 125 300 115 3 183
3 120 300 110 3 180

This sulfonation step is crucial to introduce the sulfonic acid group at the 2-position of quinoline, forming the sulfonic acid intermediate required for further transformation.

Conversion of 8-Quinoline Sulfonic Acid to 8-Hydroxyquinoline Derivative

The next critical step involves the conversion of the sulfonic acid group into a hydroxy group, effectively forming 8-hydroxyquinoline derivatives, including this compound.

Alkali Fusion Method:

  • Reactants : 8-Quinoline sulfonic acid, sodium hydroxide, water, and a catalyst such as methanol.
  • Conditions :
    • The mixture is sealed in an autoclave.
    • Heated to approximately 180°C under pressure (~1.5 MPa).
    • Reaction time is about 7 hours.
  • Post-reaction :
    • The mixture is cooled to 60°C, pressure relieved.
    • Water is added, and the reaction mixture is stirred.
    • The product is isolated by filtration and drying.

This alkali fusion process facilitates the replacement of the sulfonic acid group with a hydroxy group, yielding the sodium salt of 8-hydroxyquinoline, which upon acidification forms the free 8-hydroxyquinoline compound.

Alternative High-Temperature Sodium Hydroxide Method (Patent US2489530A):

  • Reactants : Divided sodium hydroxide, 0.5–4% water, and quinoline-8-sulfonic acid or its alkali/alkaline earth metal salts.
  • Procedure :
    • Sodium hydroxide is mixed with a small amount of water and heated to 250–290°C without fusion.
    • The sulfonic acid compound is introduced into the hot sodium hydroxide mixture.
    • The ratio of sodium hydroxide to sulfonic acid ranges from 1.2–2 to 1.
    • The mixture is agitated to form the sodium salt of 8-hydroxyquinoline.
  • Isolation :
    • The sodium salt is dissolved in dilute mineral acid at approximately the reaction temperature to yield 8-hydroxyquinoline.
    • Optionally, steam distillation can be used to purify the product.

This method emphasizes a rapid, high-temperature alkali fusion technique that efficiently converts quinoline sulfonic acid derivatives to 8-hydroxyquinoline salts, which are then acidified to the free acid form.

Hydration to Form this compound

The final product, this compound, is obtained by controlled crystallization and drying processes that incorporate one molecule of water of hydration into the crystal lattice.

  • The hydrate form is typically isolated by crystallization from aqueous solutions.
  • Drying conditions are controlled to preserve the monohydrate form rather than anhydrous or higher hydrates.

Summary Table of Preparation Methods

Step Reactants & Conditions Key Parameters Outcome/Product
Sulfonation Quinoline + 65% fuming sulfuric acid; 40–60°C; 3 hours Temperature control, slow addition 8-Quinoline sulfonic acid
Alkali Fusion (Autoclave) 8-Quinoline sulfonic acid + NaOH + H2O + methanol catalyst 180°C, 1.5 MPa, 7 hours Sodium salt of 8-hydroxyquinoline
Alkali Fusion (High Temp) NaOH + 0.5–4% H2O + quinoline sulfonic acid; 250–290°C NaOH to sulfonic acid ratio 1.2–2:1 Sodium salt of 8-hydroxyquinoline
Acidification & Crystallization Dilute mineral acid, controlled cooling and drying Acidification at reaction temperature This compound

Research Findings and Notes

  • The sulfonation step requires careful temperature control to prevent side reactions and degradation.
  • The alkali fusion process benefits from the presence of a small amount of water to facilitate reaction without melting the sodium hydroxide.
  • The ratio of sodium hydroxide to sulfonic acid is critical for optimizing yield and purity.
  • The monohydrate form is stable and commonly used in applications requiring this hydrated compound.
  • Steam distillation can be employed post-acidification for further purification of 8-hydroxyquinoline derivatives.

Chemical Reactions Analysis

Types of Reactions

8-Hydroxy-2-quinolinesulfonic acid monohydrate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Medicinal Applications

Antimicrobial and Antifungal Activity
8-HQS exhibits significant antimicrobial properties, making it a candidate for developing antibacterial and antifungal agents. Research indicates that derivatives of 8-HQ, including 8-HQS, demonstrate efficacy against various pathogens. For instance, studies have shown that certain 8-HQ derivatives possess potent activity against strains like Aspergillus niger and Staphylococcus aureus .

Neuroprotective Effects
The compound has been investigated for its neuroprotective properties, particularly as an iron chelator. By binding to metal ions such as iron, 8-HQS can potentially mitigate oxidative stress in neurodegenerative diseases like Alzheimer's . This chelation mechanism is crucial as it prevents the formation of reactive oxygen species (ROS), which are implicated in neuronal damage.

Cancer Therapeutics
Recent studies highlight the potential of 8-HQS as a therapeutic agent against cancer. Its ability to inhibit bromodomain-containing protein 4 (BRD4) has garnered attention due to BRD4's role in cancer cell proliferation and survival . The structure-activity relationship (SAR) studies suggest that modifications to the 8-HQ scaffold can enhance its anticancer properties, making it a valuable lead compound for drug development .

Analytical Applications

Fluorescent Sensing of Metal Ions
One prominent application of 8-HQS is in the field of analytical chemistry as a fluorescent chemosensor for detecting metal ions. The compound's ability to form stable complexes with metal ions such as Al³⁺ and Zn²⁺ enhances its fluorescence properties, allowing for sensitive detection in environmental and biological samples . This application is particularly useful in monitoring metal ion concentrations in various matrices.

Chromatographic Techniques
8-HQS serves as a pre- and post-column reagent in high-performance liquid chromatography (HPLC) for the fluorescence detection of metal ions. Its chelating ability improves the sensitivity and selectivity of chromatographic analyses . This application is critical for environmental monitoring and assessing metal ion contamination.

Material Science Applications

Organic Light Emitting Diodes (OLEDs)
In materials science, derivatives of 8-HQ have been explored as electron transport materials in organic light-emitting diodes (OLEDs). The unique electronic properties of 8-HQS allow it to facilitate charge transport within OLED devices, contributing to their efficiency and performance .

Case Studies

Study Application Findings
Kos et al. (2020)Antiviral ActivityIdentified mono-substituted derivatives with moderate antiviral activity against H5N1 virus .
Liu et al. (2021)NeuroprotectionDemonstrated that 8-HQS effectively reduces ROS levels in neuronal cells exposed to iron overload .
Zhang et al. (2019)Fluorescent SensingDeveloped a chemosensor based on 8-HQS for detecting Pb²⁺ ions with high sensitivity .

Mechanism of Action

The mechanism of action of 8-hydroxy-2-quinolinesulfonic acid monohydrate involves its ability to chelate metal ions. The hydroxyl group at the 8-position and the nitrogen atom in the quinoline ring form a bidentate ligand, which can coordinate with metal ions such as copper, zinc, and iron . This chelation disrupts metal-dependent biological processes, leading to antimicrobial and anticancer effects. Additionally, the sulfonic acid group enhances the solubility and bioavailability of the compound .

Comparison with Similar Compounds

Physical and Chemical Properties :

  • Appearance : Crystalline solid, often light yellow in color .
  • Solubility : Highly soluble in water due to the hydrophilic sulfonic acid group, enhancing its utility in aqueous applications .
  • Reactivity : The hydroxyl group (–OH) and sulfonic acid (–SO₃H) groups confer acidity and metal-chelating properties, enabling interactions with divalent cations like Fe²⁺, Cu²⁺, and Zn²⁺ .

Structural and Functional Group Variations

The compound’s uniqueness arises from the position of substituents on the quinoline ring. Comparisons with structurally related compounds are summarized below:

Compound Name CAS No. Molecular Formula Key Functional Groups Solubility Applications References
8-Hydroxy-2-quinolinesulfonic acid monohydrate 20946-17-2 C₉H₇NO₄S·H₂O 8-OH, 2-SO₃H High in water Metal chelation, pharmaceuticals
8-Hydroxyquinoline-5-sulfonic acid monohydrate 283158-18-9 C₉H₇NO₄S·H₂O 8-OH, 5-SO₃H Moderate Fluorescent probes, crystal engineering
8-Quinolinol sulfate monohydrate 207386-91-2 C₁₈H₁₈N₂O₇S 8-OH, sulfate counterion High in water Analytical standards, biocides
7-Iodo-8-hydroxyquinoline-5-sulfonic acid N/A C₉H₆INO₄S 8-OH, 5-SO₃H, 7-I Low Structural studies, heavy metal detection
p-Toluenesulfonic acid monohydrate 6192-52-5 C₇H₁₀O₃S·H₂O Aromatic sulfonic acid High in organics Catalyst in organic synthesis

Key Differences and Research Findings

Positional Isomerism (2-SO₃H vs. 5-SO₃H) :
  • 8-Hydroxy-2-quinolinesulfonic acid exhibits stronger metal-binding affinity compared to its 5-sulfonic isomer due to the proximity of the –OH and –SO₃H groups, which stabilize metal complexes . In contrast, 8-hydroxyquinoline-5-sulfonic acid is used in crystallography for designing coordination polymers, leveraging its extended conjugation .
Counterion Effects :
  • The sulfate derivative (8-quinolinol sulfate monohydrate) has reduced acidity compared to the sulfonic acid analogs, making it suitable for pH-sensitive applications like buffer systems .
Substituent Modifications :
  • Halogenation: Introducing iodine at the 7-position (e.g., 7-iodo-8-hydroxyquinoline-5-sulfonic acid) enhances selectivity for heavy metal detection but reduces solubility .
  • Non-quinoline analogs: p-Toluenesulfonic acid monohydrate lacks metal-chelating properties but is widely used as a Brønsted acid catalyst in esterification and condensation reactions .

Biological Activity

8-Hydroxy-2-quinolinesulfonic acid monohydrate (also referred to as 8-HQS) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, focusing on its mechanisms, efficacy, and potential applications in various fields such as cancer therapy and biofortification.

  • Chemical Formula : C9H7NO4S
  • Molecular Weight : 223.22 g/mol
  • CAS Number : 547-91-1

8-HQS acts primarily as an inhibitor of protein tyrosine phosphatases (PTPs), specifically SHP2 and SHP1. These enzymes play crucial roles in cellular signaling pathways that regulate cell growth, differentiation, and survival. Inhibition of these pathways can lead to reduced cell proliferation in cancerous cells.

Inhibition Potency

The IC50 values for 8-HQS against various PTPs are as follows:

  • SHP2: 0.318 μM
  • SHP1: 0.355 μM
  • PTP1B: 1.691 μM
  • HePTP: 7.745 μM
  • DEP1: 65.617 μM
  • CD45: 84.473 μM
  • LAR: 150.930 μM .

Anticancer Properties

8-HQS has demonstrated significant anticancer activity, particularly against breast cancer cell lines such as MDA-MB-468. Studies indicate that it inhibits EGF-induced Erk1/2 activation, leading to reduced cell viability and proliferation .

Case Study :
In vitro studies showed that treatment with 8-HQS led to a dose-dependent decrease in MDA-MB-468 cell viability, suggesting its potential as a therapeutic agent in breast cancer treatment.

Antimicrobial Activity

Research has also explored the antimicrobial properties of quinoline derivatives, including 8-HQS. It has shown effectiveness against various bacterial strains, indicating its potential use as an antibacterial agent .

Biofortification Applications

Recent studies have investigated the use of 8-HQS in the biofortification of crops, particularly potatoes, enhancing their nutritional profile by increasing iodine content. The compound facilitated higher accumulation of iodine compared to traditional methods, thereby improving the nutritional value of the tubers .

Summary of Biological Activities

Activity TypeDescriptionReference
Anticancer Inhibits SHP2 and SHP1 leading to reduced cell proliferation in breast cancer cells (MDA-MB-468)
Antimicrobial Effective against various bacterial strains
Biofortification Enhances iodine accumulation in crops

Q & A

Q. What are the common synthetic routes for 8-Hydroxy-2-quinolinesulfonic acid monohydrate?

  • Methodological Answer : Synthesis typically involves sulfonation of 8-hydroxyquinoline derivatives. A validated approach includes converting quinoline sulfonic acid to its sulfochloride intermediate using chlorinating agents (e.g., PCl₅ or SOCl₂), followed by hydrolysis to form the sulfonic acid. Alkylation in acetone-aqueous alcohol media yields thiosulfonate esters, which can be isolated as sodium or potassium salts. Recrystallization from aqueous ethanol is recommended to obtain the monohydrate form .
  • Key Considerations : Monitor reaction pH and temperature to avoid over-sulfonation. Use TLC or HPLC to track intermediate formation.

Q. How can the compound be characterized using spectroscopic and crystallographic methods?

  • Methodological Answer :
  • Spectroscopy :
  • IR Spectroscopy : Identify hydroxyl (-OH, ~3200 cm⁻¹) and sulfonic acid (-SO₃H, ~1030–1200 cm⁻¹) groups. Compare with reference spectra from NIST databases .
  • NMR : Use ¹H/¹³C NMR to confirm aromatic protons (δ 7–9 ppm) and sulfonic acid substitution patterns.
  • Crystallography : Employ single-crystal X-ray diffraction (SHELX suite) for structural elucidation. Refinement with SHELXL ensures accurate bond-length and angle measurements .

Q. What factors influence the solubility and stability of this compound in aqueous solutions?

  • Methodological Answer :
  • Solubility : The compound is hygroscopic and exhibits pH-dependent solubility. At neutral pH, it forms stable aqueous solutions due to ionization of the sulfonic acid group (-SO₃⁻). Solubility decreases under acidic conditions (pH < 3) .
  • Stability : Store in airtight containers at 0–6°C to prevent dehydration. Avoid prolonged exposure to light, which may degrade the quinoline backbone .

Advanced Research Questions

Q. How can synthesis be optimized for high purity and yield in multi-step reactions?

  • Methodological Answer :
  • Catalyst Selection : Use transition-metal catalysts (e.g., Rh) for regioselective annulation reactions, as demonstrated in quinoline carboxylate synthesis .
  • Purification : Employ gradient recrystallization (ethanol/water) to separate the monohydrate from anhydrous impurities. Monitor purity via elemental analysis (C, H, N, S) and ICP-MS for trace metals .
    • Data Contradiction Analysis :
      Conflicting yield reports may arise from varying solvent ratios or residual moisture. Standardize reaction conditions (e.g., solvent dryness) for reproducibility.

Q. What advanced analytical techniques are suitable for trace impurity profiling?

  • Methodological Answer :
  • HPLC-MS : Use a C18 column with 0.1% formic acid in acetonitrile/water (gradient elution) to detect sulfonated byproducts.
  • Ion Chromatography : Quantify residual sulfates or halides from synthesis .
    • Case Study :
      A study on p-toluenesulfonic acid monohydrate (structurally analogous) utilized pharmacopeial standards (USP/EP) for method validation, applicable here .

Q. How can computational methods predict the compound’s physicochemical properties?

  • Methodological Answer :
  • Solubility Prediction : Apply the McGowan method to estimate logP (octanol-water partition coefficient) and logS (aqueous solubility). Validate with experimental data from NIST .
  • DFT Calculations : Model electronic transitions (UV-Vis) and acid dissociation constants (pKa) using Gaussian or ORCA software .

Q. What is the compound’s role in catalytic or multi-component reactions?

  • Methodological Answer :
  • Catalysis : Acts as a ligand in metal-catalyzed oxidative annulation (e.g., Rh-catalyzed [5+1] annulation for quinoline carboxylates) .
  • Multi-Component Reactions : Reacts with ortho-aminophenol and arylacetylenes to form 8-hydroxy-2,4-diarylquinolines. Optimize stoichiometry (1:1:1 molar ratio) and reaction time (24–48 hrs) .

Q. What safety protocols are critical for handling this compound in the lab?

  • Methodological Answer :
  • PPE : Wear nitrile gloves, goggles, and lab coats. Avoid skin contact (irritant category 2) and inhalation .
  • Spill Management : Neutralize with sodium bicarbonate and dispose via hazardous waste channels.
  • First Aid : For eye exposure, rinse with water for ≥15 mins; for ingestion, administer activated charcoal .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
8-Hydroxy-2-quinolinesulfonic acid monohydrate
Reactant of Route 2
8-Hydroxy-2-quinolinesulfonic acid monohydrate

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